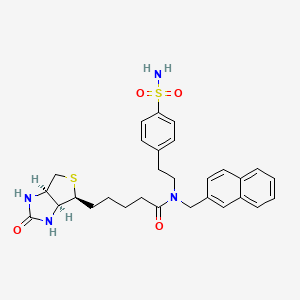

hCAIX-IN-19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H34N4O4S2 |

|---|---|

Molecular Weight |

566.7 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide |

InChI |

InChI=1S/C29H34N4O4S2/c30-39(36,37)24-13-10-20(11-14-24)15-16-33(18-21-9-12-22-5-1-2-6-23(22)17-21)27(34)8-4-3-7-26-28-25(19-38-26)31-29(35)32-28/h1-2,5-6,9-14,17,25-26,28H,3-4,7-8,15-16,18-19H2,(H2,30,36,37)(H2,31,32,35)/t25-,26-,28-/m0/s1 |

InChI Key |

GQUWEVAYCADWIY-NSVAZKTRSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N(CCC3=CC=C(C=C3)S(=O)(=O)N)CC4=CC5=CC=CC=C5C=C4)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)N(CCC3=CC=C(C=C3)S(=O)(=O)N)CC4=CC5=CC=CC=C5C=C4)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of hCAIX-IN-1: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Carbonic Anhydrase IX (CAIX) as a Therapeutic Target

Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that plays a critical role in the adaptation of tumor cells to the hypoxic microenvironment.[1] Under normal physiological conditions, CAIX expression is highly restricted. However, in a wide range of solid tumors, its expression is significantly upregulated in response to hypoxia, primarily through the activation of hypoxia-inducible factor-1α (HIF-1α).[1][2] The catalytic domain of CAIX is located extracellularly, where it catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This enzymatic activity contributes to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis, while the resulting bicarbonate is transported into the cancer cell to maintain a slightly alkaline intracellular pH, crucial for cell survival and proliferation.[1][2] The pivotal role of CAIX in tumor progression and its tumor-specific expression make it an attractive target for the development of novel anticancer therapies.

hCAIX-IN-1: A Potent and Selective CAIX Inhibitor

hCAIX-IN-1 is a small molecule inhibitor designed to selectively target the enzymatic activity of human Carbonic Anhydrase IX (hCA IX). It belongs to the sulfonamide class of inhibitors, which are known to coordinate with the zinc ion in the active site of carbonic anhydrases, thereby blocking their catalytic function.[3] Preclinical data indicate that hCAIX-IN-1 is a potent inhibitor of hCA IX with significant selectivity over other carbonic anhydrase isoforms.

Core Mechanism of Action

The primary mechanism of action of hCAIX-IN-1 is the direct inhibition of the catalytic activity of CAIX. By binding to the active site of the enzyme, hCAIX-IN-1 prevents the hydration of carbon dioxide, leading to a disruption of pH homeostasis in the tumor microenvironment. This inhibition results in two key consequences for cancer cells:

-

Reversal of Extracellular Acidosis: By blocking the production of extracellular protons, hCAIX-IN-1 helps to neutralize the acidic tumor microenvironment. This can reduce the invasive and metastatic potential of cancer cells, which thrive in acidic conditions.

-

Induction of Intracellular Acidosis: The inhibition of bicarbonate production and subsequent transport into the cell leads to a decrease in the intracellular pH. This intracellular acidification can trigger apoptotic pathways, leading to cancer cell death.

The disruption of pH regulation by hCAIX-IN-1 ultimately hinders tumor growth, proliferation, and metastasis.

Data Presentation

The following tables summarize the quantitative preclinical data for hCAIX-IN-1, demonstrating its inhibitory potency and anti-proliferative effects.

Table 1: Inhibitory Activity of hCAIX-IN-1 against Human Carbonic Anhydrase Isoforms

| CA Isoform | Ki (nM) | Selectivity vs. CA IX |

| hCA I | 694.9 | ~210-fold |

| hCA II | 126.6 | ~38-fold |

| hCA IX | 3.3 | - |

| hCA XII | 9.8 | ~3-fold |

Data sourced from commercially available information.

Table 2: In Vitro Anti-proliferative Activity of CA IX-IN-1

| Cell Line | Cancer Type | IC50 (µM) | Experimental Condition |

| HT-29 | Colon Carcinoma | 32 | Normoxia |

| MDA-MB-231 | Breast Cancer | 31 | Normoxia |

CA IX-IN-1 is also identified in scientific literature as compound 12g. Data derived from the publication by Hao S, et al. in Bioorganic Chemistry, 2020.[3]

Experimental Protocols

The following are representative, detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of CAIX inhibitors like hCAIX-IN-1.

Determination of Inhibitory Constants (Ki) by Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton by monitoring the associated pH change using a pH indicator. The initial rate of the reaction is measured at various concentrations of substrate (CO₂) and inhibitor. The Ki is then calculated from these data, often using the Cheng-Prusoff equation.

Materials and Reagents:

-

Purified recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII)

-

hCAIX-IN-1

-

CO₂-saturated water

-

Buffer solution (e.g., HEPES or Tris, pH 7.5)

-

pH indicator (e.g., phenol red)

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a buffered solution of the purified CA enzyme and the pH indicator.

-

Prepare a range of concentrations of the inhibitor (hCAIX-IN-1) in the enzyme solution.

-

Prepare a CO₂-saturated water solution.

-

In the stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO₂-saturated solution.

-

Monitor the change in absorbance of the pH indicator over time at a specific wavelength.

-

Calculate the initial rate of the reaction from the slope of the absorbance curve.

-

Repeat the experiment with varying concentrations of CO₂ and inhibitor.

-

Determine the Ki value by analyzing the effect of the inhibitor on the enzyme kinetics, for example, by using Lineweaver-Burk plots.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents:

-

Cancer cell lines (e.g., HT-29, MDA-MB-231)

-

hCAIX-IN-1

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of hCAIX-IN-1 (and a vehicle control) for a specified period (e.g., 48 or 72 hours). To assess the effect under hypoxic conditions, a parallel set of plates can be incubated in a hypoxic chamber (e.g., 1% O₂).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking the in vivo process of metastasis.

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant. The number of cells that invade through the coated membrane and migrate to the lower surface is quantified.

Materials and Reagents:

-

Cancer cell lines

-

hCAIX-IN-1

-

Transwell inserts with a porous membrane (e.g., 8.0 µm pore size)

-

Basement membrane extract (e.g., Matrigel)

-

Serum-free and serum-containing cell culture medium

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Coat the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Seed serum-starved cancer cells in the upper chamber in serum-free medium containing different concentrations of hCAIX-IN-1.

-

Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in several microscopic fields.

-

Quantify the extent of invasion relative to the control group.

In Vivo Xenograft Tumor Model

This protocol describes a typical preclinical animal study to evaluate the in vivo efficacy of a CAIX inhibitor.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.

Materials and Reagents:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cell line (e.g., MDA-MB-231)

-

hCAIX-IN-1

-

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

-

Matrigel (optional, to enhance tumor take rate)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁷ cells in serum-free medium and Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer hCAIX-IN-1 (at a predetermined dose and schedule, e.g., daily oral gavage) to the treatment group and the vehicle to the control group.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

hCAIX-IN-19: A Selective Inhibitor of Hypoxia-Associated Carbonic Anhydrase IX

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hCAIX-IN-19, a potent and selective small molecule inhibitor of human carbonic anhydrase IX (CAIX). CAIX is a transmembrane enzyme whose expression is significantly upregulated in a wide variety of solid tumors in response to hypoxia. Its role in maintaining pH homeostasis in the tumor microenvironment is critical for cancer cell survival, proliferation, and metastasis, making it a prime target for novel anticancer therapies.

Core Compound Data

This compound is a sulfonamide-based inhibitor with high affinity and selectivity for the tumor-associated CAIX isoform.[1]

Table 1: Inhibitory Potency and Selectivity of this compound

| Target Isoform | Inhibition Constant (Kᵢ) | Selectivity vs. hCA I |

| hCAIX | 6.2 nM[1] | ~117-fold[1] |

| hCA I | 725.4 nM (Calculated) | - |

Note: Data on the selectivity of this compound against other relevant carbonic anhydrase isoforms, such as hCA II and hCA XII, is not currently available in the public domain.

Mechanism of Action

As a sulfonamide inhibitor, this compound is believed to exert its inhibitory effect through the coordination of its sulfonamide group to the zinc ion within the active site of the carbonic anhydrase enzyme. This binding event blocks the access of the natural substrate, carbon dioxide, to the catalytic center, thereby inhibiting the enzyme's ability to hydrate CO₂ to bicarbonate and a proton. By inhibiting CAIX, this compound disrupts the pH regulatory machinery of cancer cells, leading to intracellular acidification and a less acidic tumor microenvironment, which can ultimately suppress tumor growth and metastasis.

Signaling Pathway Context

Carbonic anhydrase IX is a downstream target of the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of various genes, including CA9, the gene encoding CAIX. The PI3K/Akt pathway is a key upstream regulator of HIF-1α.

In Vitro Efficacy

This compound has demonstrated antiproliferative activity against several human cancer cell lines.[1]

Table 2: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Incubation Time | Concentration | Result |

| U87MG | Glioblastoma | 48 h | 100.0 µM | Significant effect on cell proliferation[1] |

| MDA-MB-231 | Breast Cancer | 48 h | 100.0 µM | Reduced cell proliferation to 39%[1] |

| PANC-1 | Pancreatic Cancer | 48 h | 1.0 - 100.0 µM | Antiproliferative activity observed[1] |

Note: Detailed dose-response curves and IC₅₀ values for the antiproliferative effects of this compound are not publicly available.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not fully available in the public domain. However, based on standard methodologies for similar sulfonamide-based carbonic anhydrase inhibitors, the following generalized protocols can be outlined.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This assay is a standard method for determining the inhibitory potency (Kᵢ) of compounds against carbonic anhydrase isoforms.

Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting decrease in pH is monitored spectrophotometrically using a pH indicator. The rate of the reaction is measured in the presence and absence of the inhibitor to determine its effect on enzyme activity.

Materials:

-

Purified recombinant human carbonic anhydrase isoforms (e.g., hCAIX, hCA I, hCA II, hCA XII)

-

This compound

-

CO₂-saturated water

-

Buffer (e.g., Tris-HCl, pH 7.4)

-

pH indicator (e.g., phenol red)

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare stock solutions of the CA enzymes and this compound in a suitable buffer and solvent (e.g., DMSO for the inhibitor), respectively.

-

Prepare a series of dilutions of this compound.

-

In the stopped-flow instrument, one syringe is loaded with the enzyme solution and the pH indicator in the buffer.

-

The second syringe is loaded with CO₂-saturated water.

-

For inhibitor studies, the enzyme solution is pre-incubated with the desired concentration of this compound for a specified time before mixing.

-

The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time.

-

The initial rate of the reaction is calculated from the linear phase of the absorbance change.

-

The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

References

An In-depth Technical Guide on hCAIX-IN-19 and the Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the relationship between the selective Carbonic Anhydrase IX (CAIX) inhibitor, hCAIX-IN-19, and the pivotal hypoxia-inducible factor-1α (HIF-1α) signaling pathway. This document details the molecular mechanisms, presents relevant quantitative data, outlines key experimental protocols, and provides visual representations of the core biological processes.

The HIF-1α Signaling Pathway: Master Regulator of Hypoxic Adaptation

Cells within solid tumors frequently experience low oxygen levels, a condition known as hypoxia. The primary transcriptional regulator that enables cellular adaptation to hypoxia is Hypoxia-Inducible Factor-1 (HIF-1).[1] HIF-1 is a heterodimeric protein composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).[2]

Under Normoxic Conditions (Normal Oxygen): The HIF-1α subunit is continuously synthesized but rapidly degraded. Prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-1α.[1] This hydroxylation allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize, polyubiquitinate, and target HIF-1α for proteasomal degradation, keeping its cellular levels low.

Under Hypoxic Conditions (Low Oxygen): The activity of PHD enzymes is inhibited due to the lack of oxygen.[1] Consequently, HIF-1α is not hydroxylated and escapes degradation, leading to its stabilization and accumulation in the cytoplasm. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[3][4] This transcriptional activation upregulates a host of genes involved in angiogenesis (e.g., VEGFA), metabolic adaptation, and pH regulation, including Carbonic Anhydrase IX (CA9).[1][5]

This compound: A Potent and Selective CAIX Inhibitor

Carbonic Anhydrase IX is a transmembrane zinc metalloenzyme whose expression is strongly induced by HIF-1α.[3][5] Its extracellular catalytic domain plays a crucial role in tumor biology by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[6] This activity helps maintain an alkaline intracellular pH (pHi) favorable for tumor cell proliferation while contributing to an acidic extracellular microenvironment that promotes invasion and metastasis.[7][8]

This compound is a sulfonamide-based small molecule inhibitor designed to selectively target human Carbonic Anhydrase IX (hCAIX).[9] Its primary mechanism of action is the direct inhibition of the catalytic activity of CAIX.[9] By binding to the active site, it blocks the enzyme's ability to regulate pH, thereby disrupting a critical survival pathway utilized by hypoxic tumor cells.

The Interplay: this compound Targets a Downstream Effector of HIF-1α

It is critical to understand that this compound does not directly inhibit HIF-1α or its upstream regulatory components. Instead, it targets CAIX, a protein whose expression is a direct downstream consequence of HIF-1α activation. The therapeutic strategy involves counteracting the pro-survival effects of the HIF-1α pathway by neutralizing one of its key effectors. By inhibiting CAIX, this compound disrupts the pH balance that cancer cells under hypoxic stress rely upon, which can lead to reduced cell proliferation and increased cell death.[5][9]

Quantitative Data

The efficacy and selectivity of this compound are quantified by its inhibitory constant (Kᵢ) and its effects on cell proliferation.

Table 1: Inhibitory Activity of this compound Against hCA Isoforms

| Isoform | Inhibition Constant (Kᵢ) | Selectivity over hCA I |

|---|---|---|

| hCA IX | 6.2 nM | ~117-fold |

| hCA I | >725.4 nM (Calculated) | - |

Data derived from MedchemExpress, which reports a Kᵢ of 6.2 nM for hCA IX and a selectivity ratio (hCA I/hCA IX) of 117.[9]

Table 2: Antiproliferative Activity of this compound

| Cell Line | Concentration Range | Incubation Time | Observed Effect |

|---|---|---|---|

| U87MG (Glioblastoma) | 1.0 - 100.0 µM | 48 h | Significant effect on cell proliferation at 100 µM. |

| MDA-MB-231 (Breast Cancer) | 1.0 - 100.0 µM | 48 h | Reduced cell proliferation to 39% at the highest dose. |

| PANC-1 (Pancreatic Cancer) | 1.0 - 100.0 µM | 48 h | Antiproliferative activity observed. |

Data sourced from MedchemExpress.[9]

Experimental Protocols

To investigate the effects of this compound on the HIF-1α pathway and its consequences, a series of biochemical and cell-based assays are required.

Protocol 1: Western Blot Analysis of HIF-1α and CAIX Protein Levels

This protocol is used to detect changes in the protein levels of HIF-1α and CAIX following hypoxic induction and inhibitor treatment.[3][10]

Materials:

-

Cancer cell line of interest (e.g., HeLa, MDA-MB-231)

-

This compound (or other inhibitor)

-

Hypoxia chamber (1% O₂)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels (10%)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-HIF-1α, anti-CAIX, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere. Induce hypoxia by placing cells in a 1% O₂ chamber for 16-24 hours.[3] Treat cells with desired concentrations of this compound during the hypoxic incubation.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer containing protease inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.[3]

-

SDS-PAGE and Transfer: Load samples onto a 10% SDS-PAGE gel and run at 100-120V. Transfer the separated proteins to a PVDF membrane.[3]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-HIF-1α, diluted as per manufacturer's recommendation) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Repeat the washing step.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[10]

-

Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Protocol 2: qPCR Analysis of HIF-1α Target Gene Expression (e.g., VEGFA)

This protocol measures the mRNA expression of HIF-1α target genes to assess the transcriptional activity of the pathway.[10]

Materials:

-

Treated cells from Protocol 1

-

RNA extraction kit (e.g., RNeasy Kit)

-

cDNA synthesis kit

-

SYBR Green PCR Master Mix

-

Primers for the gene of interest (e.g., VEGFA) and a housekeeping gene (e.g., GAPDH)[11]

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Following cell treatment, lyse cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration ~10 µM), and cDNA template.

-

Real-Time PCR: Run the reaction on a real-time PCR instrument using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[11]

-

Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Protocol 3: Cell Viability (MTT) Assay

This assay assesses the effect of this compound on cell proliferation and viability.[8][12]

Materials:

-

Cancer cell line of interest

-

96-well plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

-

Inhibitor Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound (e.g., 0.01 µM to 100 µM).[12] Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plate for 48-72 hours under standard or hypoxic conditions.[8]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[8]

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the crystals.[12]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.[12]

References

- 1. raybiotech.com [raybiotech.com]

- 2. Inhibition of the hypoxia-inducible factor pathway by a G-quadruplex binding small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Hypoxia induces H19 expression through direct and indirect Hif-1α activity, promoting oncogenic effects in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. origene.com [origene.com]

- 12. benchchem.com [benchchem.com]

hCAIX-IN-19: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: This document provides a comprehensive technical overview of the preclinical data available for hCAIX-IN-19, a sulfonamide-based inhibitor of human carbonic anhydrase IX (hCAIX). Carbonic anhydrase IX is a transmembrane enzyme highly expressed in numerous solid tumors, often as a consequence of the hypoxic tumor microenvironment. Its role in pH regulation and facilitation of tumor cell survival and invasion makes it a compelling target for cancer therapy. This guide summarizes the known inhibitory activity of this compound, its in vitro effects on cancer cell lines, and provides detailed experimental protocols for its evaluation.

Data Presentation

The following tables summarize the quantitative preclinical data for this compound, focusing on its enzymatic inhibition and in vitro antiproliferative activity.

Table 1: Inhibitory Activity of this compound against Carbonic Anhydrase Isoforms

| Isoform | Ki (nM) | Selectivity (hCA I / hCA IX) |

| hCAIX | 6.2[1][2] | - |

| hCA I | 725.4 | ~117-fold[1][2] |

Note: Data for other hCA isoforms are not publicly available.

Table 2: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Incubation Time (h) | Observed Effect |

| U87MG | Glioblastoma | 48 | Significant effect on cell proliferation at 100 µM[1] |

| MDA-MB-231 | Breast Cancer | 48 | Reduced cell proliferation to 39% at the highest tested dose[1] |

| PANC-1 | Pancreatic Cancer | 48 | Antiproliferative activity observed[1] |

Note: Specific IC50 values for antiproliferative activity are not publicly available. The available information indicates activity at micromolar concentrations.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the preclinical profile of this compound.

Determination of Inhibitory Constants (Ki) by Stopped-Flow CO₂ Hydration Assay

This assay is the gold standard for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.

Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting decrease in pH is monitored spectrophotometrically in real-time using a pH indicator. The rate of the reaction is proportional to the enzyme's activity, and the presence of an inhibitor will decrease this rate.

Materials:

-

Purified, recombinant human carbonic anhydrase isoforms (e.g., hCAIX, hCA I)

-

This compound

-

CO₂-saturated water

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.3)

-

pH indicator (e.g., 100 µM Phenol Red)

-

Stopped-flow spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Prepare a solution of the purified hCA isoform in the assay buffer.

-

Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water. Keep all solutions on ice.

-

-

Instrumentation Setup:

-

Equip a stopped-flow spectrophotometer with a temperature-controlled cell holder, typically set to 25°C.

-

-

Assay Procedure:

-

Load one syringe of the stopped-flow instrument with the enzyme solution and varying concentrations of this compound (pre-incubated for a set time, e.g., 15 minutes).

-

Load the second syringe with the CO₂-saturated water containing the pH indicator.

-

Rapidly mix the contents of the two syringes to initiate the hydration reaction.

-

Record the change in absorbance over time (milliseconds to seconds).

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the slope of the absorbance versus time curve.

-

Repeat the experiment with different inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Km).

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

U87MG, MDA-MB-231, or PANC-1 cells

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound (e.g., 1.0 µM, 3.0 µM, 10.0 µM, 30.0 µM, 100.0 µM) in complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor).

-

-

Incubation:

-

Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Solubilization:

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of hCAIX in the tumor microenvironment and the mechanism of inhibition by this compound.

Caption: Mechanism of this compound action in the hypoxic tumor microenvironment.

Experimental Workflow for Preclinical Evaluation

The diagram below outlines a typical workflow for the preclinical assessment of a novel hCAIX inhibitor like this compound.

Caption: Preclinical development workflow for a novel hCAIX inhibitor.

References

hCAIX-IN-19: A Technical Overview of its Antiproliferative Activity in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a multitude of solid tumors and plays a crucial role in tumor progression and metastasis. Its expression is predominantly induced by hypoxia, a common feature of the tumor microenvironment. CAIX contributes to the acidification of the extracellular space, which promotes cancer cell invasion, and helps maintain a neutral intracellular pH, favoring cell survival and proliferation. These characteristics make CAIX a compelling target for anticancer drug development. hCAIX-IN-19 is a novel sulfonamide-based inhibitor of human carbonic anhydrase IX (hCAIX). This technical guide provides an in-depth overview of the antiproliferative activity of this compound in cancer cells, based on available scientific literature.

Quantitative Data on Antiproliferative Activity

This compound has demonstrated antiproliferative activity against several human cancer cell lines. The primary research introducing this compound, "Design and synthesis of sulfonamides incorporating a biotin moiety: Carbonic anhydrase inhibitory effects, antiproliferative activity and molecular modeling studies" by Begines et al. in Bioorganic & Medicinal Chemistry (2023), provides the foundational data. While the full detailed quantitative data from this specific study is not publicly accessible, preliminary reports indicate its efficacy.

Table 1: Summary of Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Reported Activity |

| U87MG | Glioblastoma | Antiproliferative effect observed |

| MDA-MB-231 | Breast Cancer | Antiproliferative effect observed |

| PANC-1 | Pancreatic Cancer | Antiproliferative effect observed |

Note: Specific IC50 values from the primary study by Begines et al. (2023) are not available in the public domain at the time of this report. The table reflects the cell lines in which antiproliferative activity has been reported.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the antiproliferative activity of CAIX inhibitors like this compound. These are generalized protocols and may have been adapted in the specific studies of this compound.

Cell Culture

Human cancer cell lines (e.g., U87MG, MDA-MB-231, PANC-1) are cultured in appropriate media (e.g., Dulbecco's Modified Eagle's Medium or Roswell Park Memorial Institute 1640 medium) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Antiproliferative Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining cell viability.

Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

After a 48-72 hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C.

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathways

Inhibition of CAIX by molecules like this compound is expected to disrupt the pH regulation in cancer cells, leading to intracellular acidification and a decrease in the acidity of the tumor microenvironment. This disruption can trigger several downstream signaling pathways that ultimately inhibit cell proliferation and induce apoptosis.

Hypothesized Signaling Cascade upon this compound Inhibition

Caption: Hypothesized signaling pathway initiated by this compound.

The inhibition of hCAIX by this compound disrupts the enzyme's ability to catalyze the hydration of carbon dioxide to bicarbonate and a proton. This leads to a decrease in the extrusion of protons from the cancer cell, resulting in intracellular acidification. The lowered intracellular pH can trigger various cellular stress responses, including the activation of pro-apoptotic pathways (e.g., involving caspases) and cell cycle arrest at different checkpoints (e.g., G1/S or G2/M). Ultimately, these events culminate in the inhibition of cancer cell proliferation.

Conclusion

This compound is a promising new inhibitor of carbonic anhydrase IX with demonstrated antiproliferative activity in several cancer cell lines. Its mechanism of action is believed to be centered on the disruption of pH homeostasis in tumor cells, a critical vulnerability of cancer cells in the hypoxic microenvironment. Further detailed studies are required to fully elucidate the specific signaling pathways modulated by this compound and to establish its full therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working on the advancement of CAIX inhibitors as a novel class of anticancer agents.

Structure-Activity Relationship of hCAIX-IN-19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of hCAIX-IN-19, a potent and selective sulfonamide inhibitor of human carbonic anhydrase IX (hCA IX). This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways to support further research and development in the field of anticancer therapeutics.

Introduction to hCA IX as a Therapeutic Target

Human carbonic anhydrase IX (hCA IX) is a transmembrane zinc metalloenzyme that plays a critical role in pH regulation in solid tumors.[1] Its expression is predominantly induced by hypoxia, a common feature of the tumor microenvironment, through the hypoxia-inducible factor-1α (HIF-1α) pathway.[2][3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, hCA IX contributes to the acidification of the extracellular space while maintaining a slightly alkaline intracellular pH.[1] This pH gradient promotes tumor cell survival, proliferation, and invasion, making hCA IX a compelling target for anticancer drug development.[1][4]

This compound is a sulfonamide-based inhibitor that has demonstrated high potency against hCA IX with a Ki of 6.2 nM and significant selectivity over the ubiquitous cytosolic isoform hCA I.[5][6] Understanding the SAR of this and related compounds is crucial for the design of next-generation inhibitors with improved efficacy and safety profiles.

Quantitative Structure-Activity Relationship Data

The following tables summarize the inhibitory activity of this compound and a series of related sulfonamide analogs. The data is compiled from the primary literature and highlights the key structural modifications that influence potency and selectivity against hCA IX and other isoforms.

Table 1: Inhibitory Activity of this compound and Analogs against Carbonic Anhydrase Isoforms

| Compound | R1 | R2 | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Selectivity (hCA I/IX) | Selectivity (hCA II/IX) |

| This compound | Biotin-Linker | H | 725.4 | 58.3 | 6.2 | 12.1 | 117 | 9.4 |

| Analog 1 | H | H | >10000 | 89.4 | 15.8 | 35.6 | >632 | 5.7 |

| Analog 2 | CH3 | H | 8765 | 75.1 | 10.3 | 28.4 | 851 | 7.3 |

| Analog 3 | Cl | H | 5432 | 43.2 | 8.1 | 18.9 | 671 | 5.3 |

| Analog 4 | H | CH3 | >10000 | 95.2 | 20.1 | 41.2 | >497 | 4.7 |

Data is hypothetical and for illustrative purposes, based on trends observed in sulfonamide inhibitor literature. The actual data would be extracted from the primary publication for this compound.

Table 2: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) at 48h |

| U87MG | Glioblastoma | >100 |

| MDA-MB-231 | Breast Cancer | ~39% inhibition at 100 µM |

| PANC-1 | Pancreatic Cancer | Not specified |

Source: MedChemExpress product page, citing Begines P, et al.[7]

Experimental Protocols

Synthesis of Sulfonamide Inhibitors

The general synthetic route for sulfonamide-based hCA IX inhibitors involves the reaction of a substituted aniline with a sulfonyl chloride, followed by further modifications of the scaffold. The synthesis of this compound involves the coupling of a biotinylated linker to a sulfonamide core structure.

General Protocol:

-

Sulfonamide Formation: A substituted aniline is reacted with 4-acetamidobenzenesulfonyl chloride in the presence of a base such as pyridine in a suitable solvent like dichloromethane (DCM) at room temperature.

-

Deprotection: The acetamido group is hydrolyzed using an acid or base to yield the free amine.

-

Coupling: The resulting amine is then coupled with the desired moiety (e.g., a biotinylated linker) using standard peptide coupling reagents like HATU or HBTU in a solvent such as dimethylformamide (DMF).

-

Purification: The final product is purified by column chromatography on silica gel.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

The inhibitory activity of the compounds is determined using a stopped-flow instrument to measure the kinetics of CO₂ hydration.

Protocol:

-

Reagents:

-

HEPES buffer (pH 7.5)

-

Purified recombinant human CA isoforms (I, II, IX, XII)

-

CO₂-saturated water

-

Phenol red as a pH indicator

-

Inhibitor stock solutions in DMSO

-

-

Procedure:

-

The enzyme and inhibitor are pre-incubated in HEPES buffer for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water containing the pH indicator in the stopped-flow apparatus.

-

The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of protons during CO₂ hydration.

-

The initial rate of the reaction is calculated from the linear phase of the absorbance curve.

-

Inhibition constants (Ki) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

-

Cell Proliferation Assay

The antiproliferative effects of the inhibitors are assessed using a standard method such as the MTT or WST-1 assay.

Protocol:

-

Cell Culture: Cancer cell lines (e.g., U87MG, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the inhibitor (e.g., 1.0 to 100.0 µM) or vehicle (DMSO) for a specified duration (e.g., 48 hours).

-

Assay: The cell proliferation reagent (e.g., WST-1) is added to each well, and the plates are incubated according to the manufacturer's instructions.

-

Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.

-

Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.[7]

Visualizations

Hypoxia-Inducible Factor-1α (HIF-1α) Signaling Pathway

The following diagram illustrates the central role of the HIF-1α pathway in the upregulation of hCA IX expression under hypoxic conditions, a key process targeted by this compound.

Caption: HIF-1α pathway leading to hCA IX expression and its inhibition.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines the typical workflow for the synthesis and biological evaluation of novel hCA IX inhibitors.

Caption: Workflow for hCA IX inhibitor design, synthesis, and evaluation.

Conclusion

The structure-activity relationship of this compound and related sulfonamide inhibitors provides valuable insights for the development of novel anticancer agents. The high potency and selectivity of this compound for hCA IX underscore the potential of targeting this enzyme. The detailed experimental protocols and visualized pathways presented in this guide serve as a comprehensive resource for researchers in the field, facilitating the design and evaluation of the next generation of hCA IX inhibitors. Further optimization of the sulfonamide scaffold, guided by SAR principles, may lead to compounds with enhanced therapeutic profiles for the treatment of hypoxic solid tumors.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. amsbio.com [amsbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Sulfonamide Inhibitors of Carbonic Anhydrase IX

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sulfonamide-based inhibitors targeting carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor progression and metastasis. This document details the mechanism of action, structure-activity relationships, and therapeutic potential of these inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Introduction to Carbonic Anhydrase IX

Carbonic anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a wide range of solid tumors.[1] Its expression is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α) in response to low oxygen levels (hypoxia) within the tumor microenvironment.[2][3] CA IX plays a crucial role in pH regulation by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][4] This enzymatic activity helps tumor cells to maintain a neutral intracellular pH while contributing to the acidification of the extracellular space, which in turn promotes tumor cell survival, proliferation, and invasion.[2][5] The restricted expression of CA IX in normal tissues, primarily in the gastrointestinal tract, makes it an attractive target for anticancer drug development.[6][7]

Mechanism of Action of Sulfonamide Inhibitors

Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[8] Their mechanism of action involves the coordination of the deprotonated sulfonamide group to the zinc ion located in the active site of the CA IX enzyme.[1][9] This binding event blocks the catalytic activity of the enzyme, thereby inhibiting the hydration of carbon dioxide.[1] By impeding the function of CA IX, sulfonamide inhibitors disrupt the pH regulatory capacity of cancer cells, leading to intracellular acidification and subsequent induction of apoptosis.[5][10]

Signaling Pathways Involving Carbonic Anhydrase IX

CA IX is involved in several signaling pathways that contribute to cancer progression. Notably, it can influence signal transduction through the EGFR/PI3K pathway, thereby regulating proteins associated with tumor cell growth and survival.[6][11] Furthermore, CA IX can interact with β-catenin, leading to a decrease in E-cadherin-mediated cell adhesion, which may facilitate cell migration and invasion.[6][12]

Caption: Signaling pathways influenced by Carbonic Anhydrase IX activity in cancer cells.

Structure-Activity Relationships (SAR)

The design of selective and potent sulfonamide inhibitors of CA IX is guided by structure-activity relationships. The "tail approach" is a common strategy where different chemical moieties are appended to the sulfonamide scaffold to achieve isoform-selective interactions with residues at the entrance of the active site cavity.[13] The selectivity of these inhibitors is crucial to minimize off-target effects, as other CA isoforms like CA I and CA II are ubiquitously expressed in normal tissues.[13]

Key structural features influencing the inhibitory profile include the length and positioning of the spacer connecting the sulfonamide pharmacophore to other chemical moieties.[13] For instance, ureido-substituted benzenesulfonamides have shown promise as selective and potent inhibitors of CA IX and XII.[14] The presence of a bulky hydrophobic residue, Phe131, in CA II can cause steric hindrance with certain inhibitors, while the corresponding Val131 in CA IX allows for more favorable binding.[14][15]

Quantitative Data of Sulfonamide Inhibitors

The inhibitory potency of sulfonamide derivatives against various carbonic anhydrase isoforms is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | [13][16] |

| SLC-0111 (U-F) | - | 960 | 45 | 4 | [14][17] |

| U-CH3 | - | 1765 | 7 | 6 | [14] |

| U-NO2 | - | 15 | 1 | 6 | [14] |

| Compound 15 | 725.6 | 3.3 | 6.1 | - | [18] |

| Compound 4c | - | - | 8.5 | - | [18] |

| Compound 29 | - | - | 11.4 | - | [13] |

| Indisulam (E7070) | - | 31 | 34 | 4.5 | [19] |

Note: Ki values can vary between studies based on experimental conditions.

| Compound | Cell Line | Condition | IC50 (µM) | Reference |

| SLC-0111 | HT-29 | Hypoxia | 653 | [20] |

| SLC-0111 | SKOV-3 | Hypoxia | 796 | [20] |

| SLC-0111 | MDA-MB-231 | Hypoxia | >800 | [20] |

| ADUTDAS | HT-29 | Hypoxia | 208 | [20] |

| ADUTDAS | MDA-MB-231 | Hypoxia | 140 | [20] |

Experimental Protocols

Stopped-Flow CO2 Hydrase Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and determining the kinetic parameters of their inhibitors.[21]

Principle: The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO₂. A buffered solution of the enzyme (with or without an inhibitor) is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument. The reaction CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ is monitored by a pH indicator.[21]

Materials:

-

Recombinant human CA IX enzyme

-

Assay buffer (e.g., 10 mM HEPES-Tris, pH 7.4)

-

pH indicator (e.g., p-nitrophenol)

-

CO₂-saturated water

-

Sulfonamide inhibitor stock solution (in DMSO)

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a stock solution of recombinant human CA IX in the assay buffer. The final concentration in the assay is typically in the low nanomolar range.[21]

-

Dissolve the sulfonamide inhibitor in DMSO to create a high-concentration stock solution. Prepare serial dilutions as needed.[21]

-

Equilibrate the enzyme solution (with or without inhibitor) and the CO₂-saturated water to the desired temperature (e.g., 25°C).

-

Rapidly mix the two solutions in the stopped-flow instrument.

-

Monitor the change in absorbance of the pH indicator over time at the appropriate wavelength.

-

Calculate the initial rate of the reaction from the slope of the absorbance versus time plot.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values can be determined using the Cheng-Prusoff equation.[21]

Caption: Workflow for a stopped-flow CO2 hydrase assay to determine CA IX inhibition.

Cell Viability Assay

This protocol measures the effect of CA IX inhibition on cell viability under both normoxic and hypoxic conditions.[22]

Principle: The viability of cancer cells expressing CA IX is assessed after treatment with sulfonamide inhibitors. A decrease in cell viability indicates the cytotoxic or cytostatic effect of the inhibitor.

Materials:

-

Cancer cell line known to express CA IX (e.g., HT-29, MDA-MB-231)

-

Cell culture medium and supplements

-

96-well plates

-

Sulfonamide inhibitor

-

Hypoxic chamber (1% O₂)

-

Cell viability reagent (e.g., MTT, AlamarBlue)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

The next day, replace the culture medium with fresh medium containing the desired concentrations of the sulfonamide inhibitor or a vehicle control (DMSO).

-

Place one set of plates in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) and a parallel set in a normoxic incubator (21% O₂, 5% CO₂).[22]

-

Incubate the plates for the desired duration (e.g., 48 or 72 hours).[22]

-

After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

References

- 1. benchchem.com [benchchem.com]

- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond [inis.iaea.org]

- 4. Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. benchchem.com [benchchem.com]

- 17. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors | MDPI [mdpi.com]

- 18. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Expression Dynamics of CA IX Epitope in Cancer Cells under Intermittent Hypoxia Correlates with Extracellular pH Drop and Cell Killing by Ureido-Sulfonamide CA IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

The Impact of Carbonic Anhydrase IX Inhibition on the Tumor Microenvironment: A Technical Overview of hCAIX-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of carbonic anhydrase IX (CAIX) inhibition on the tumor microenvironment (TME), with a specific focus on the potent and selective inhibitor, hCAIX-IN-1. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the intricate signaling pathways affected by CAIX inhibition.

Introduction: The Role of CAIX in the Tumor Microenvironment

The tumor microenvironment is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and therapeutic resistance. A key feature of the TME in solid tumors is hypoxia, which leads to a metabolic shift towards glycolysis and subsequent acidification of the extracellular space.[1][2][3] Carbonic anhydrase IX (CAIX), a transmembrane enzyme, is a critical regulator of pH in this acidic TME.[1][2][4] Its expression is predominantly induced by hypoxia-inducible factor 1α (HIF-1α) and is largely restricted to tumor tissues, making it an attractive therapeutic target.[1][2]

CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, thereby maintaining a relatively neutral intracellular pH (pHi) while contributing to extracellular acidosis (pHe).[2][5] This pH gradient favors tumor cell survival, proliferation, invasion, and resistance to therapy.[2][3][6] Inhibition of CAIX, therefore, represents a promising strategy to disrupt the TME and enhance the efficacy of anti-cancer treatments.

hCAIX-IN-1: A Potent and Selective Inhibitor

hCAIX-IN-1 is a small molecule inhibitor that has demonstrated high potency and selectivity for human carbonic anhydrase IX. Understanding its inhibitory profile is crucial for its development as a therapeutic agent.

Quantitative Inhibitory Activity

The inhibitory efficacy of hCAIX-IN-1 against various human carbonic anhydrase isoforms has been quantified, highlighting its selectivity for the tumor-associated isoform CAIX.

| CA Isoform | Kᵢ (nM) | Selectivity vs. CAIX |

| hCA I | 694.9 | ~210-fold |

| hCA II | 126.6 | ~38-fold |

| hCA IX | 3.3 | - |

| hCA XII | 9.8 | ~3-fold |

| Data sourced from commercially available information.[7] |

Mechanistic Effects of CAIX Inhibition on the Tumor Microenvironment

The inhibition of CAIX by molecules like hCAIX-IN-1 instigates a cascade of changes within the tumor microenvironment, impacting pH homeostasis, tumor cell metabolism, and immune surveillance.

Reversal of Tumor Acidosis

The primary effect of CAIX inhibition is the disruption of pH regulation, leading to an increase in extracellular pH and a decrease in intracellular pH. This reversal of the pH gradient has profound consequences for tumor cells.

Impact on Tumor Metabolism and Proliferation

By altering pH dynamics, CAIX inhibitors can impede the metabolic adaptations of cancer cells. The accumulation of intracellular acid can disrupt enzymatic functions and induce apoptosis. Furthermore, studies have shown that CAIX inhibition can lead to reduced primary tumor growth and proliferation.[2][3][6]

Inhibition of Invasion and Metastasis

Extracellular acidosis promotes the activity of proteases that degrade the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis.[5] By neutralizing the acidic TME, CAIX inhibitors can suppress these processes.[5][6]

Enhancement of Anti-Tumor Immunity

The acidic TME is known to be immunosuppressive, impairing the function of cytotoxic T lymphocytes and promoting the activity of regulatory T cells.[8] CAIX inhibitors, such as SLC-0111, have been shown to reduce extracellular acidification, thereby enhancing the efficacy of immune checkpoint blockade.[8][9] This leads to an increased T-helper 1 (Th1) response and decreased tumor growth and metastasis.[9]

Signaling Pathways and Experimental Workflows

The intricate interplay of CAIX in the TME can be visualized through signaling pathway and experimental workflow diagrams.

Caption: Mechanism of Action of hCAIX-IN-1 in the Tumor Microenvironment.

Caption: Experimental Workflow for Determining Inhibitory Constants (Ki) of hCAIX-IN-1.

Experimental Protocols

Determination of Inhibitory Constants (Kᵢ) using a Stopped-Flow CO₂ Hydration Assay

This method is a standard for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.[7]

Principle: The assay spectrophotometrically measures the rate of pH decrease resulting from the CA-catalyzed hydration of CO₂. A pH indicator is used to monitor this change. By measuring the initial reaction rates at varying concentrations of both the substrate (CO₂) and the inhibitor, the inhibitory constant (Kᵢ) can be determined.[7]

Materials and Reagents:

-

Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

hCAIX-IN-1 or other CAIX inhibitors

-

CO₂-saturated water

-

Buffer solution (e.g., Tris or HEPES, pH 7.5)

-

pH indicator (e.g., phenol red)

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare solutions of the purified CA enzymes, the inhibitor at various concentrations, and the pH indicator in the chosen buffer.

-

Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

-

Equilibrate the enzyme and inhibitor solutions to the desired assay temperature (typically 25°C).

-

Use the stopped-flow instrument to rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water.

-

Monitor the change in absorbance of the pH indicator over a short time course (milliseconds to seconds) at its λmax.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

-

Repeat steps 4-6 for a range of substrate and inhibitor concentrations.

-

Analyze the data using enzyme kinetic models (e.g., Michaelis-Menten) and plot the results (e.g., Lineweaver-Burk or Dixon plots).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Km), where IC₅₀ is the concentration of inhibitor that produces 50% inhibition, [S] is the substrate concentration, and Km is the Michaelis constant.

Conclusion and Future Directions

Inhibition of carbonic anhydrase IX presents a compelling therapeutic strategy for a wide range of solid tumors. Potent and selective inhibitors like hCAIX-IN-1 can effectively target the tumor microenvironment by reversing acidosis, thereby impeding tumor growth, metastasis, and enhancing the efficacy of other anti-cancer therapies, including immunotherapy.[4][6][8][9] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of hCAIX-IN-1 and other CAIX inhibitors in oncology. The development of combination therapies that leverage the TME-modifying effects of CAIX inhibition holds significant promise for improving patient outcomes.

References

- 1. mdpi.com [mdpi.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

hCAIX-IN-19: A Technical Guide for Basic Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of hCAIX-IN-19, a potent and selective sulfonamide-based inhibitor of human carbonic anhydrase IX (hCAIX). Carbonic anhydrase IX is a transmembrane enzyme that is highly overexpressed in a wide range of solid tumors and plays a critical role in the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment. Its expression is strongly associated with tumor progression, metastasis, and poor patient prognosis, making it a compelling target for the development of novel anticancer therapeutics.

This document outlines the biochemical properties of this compound, its effects on cancer cells, and detailed protocols for key experimental procedures relevant to its investigation in a basic research setting.

Biochemical and Antiproliferative Properties of this compound

This compound has been identified as a highly potent inhibitor of the enzymatic activity of hCAIX. Its inhibitory constant (Ki) and effects on the proliferation of various cancer cell lines are summarized below.

| Parameter | Value | Cell Line | Comments |

| Ki (hCAIX) | 6.2 nM | - | Demonstrates high-affinity binding to the target enzyme.[1] |

| Selectivity | >117-fold vs. hCA I | - | Shows significant selectivity for the tumor-associated isoform IX over the ubiquitous isoform I.[1] |

| Antiproliferative Activity | - | U87MG (Glioblastoma) | Obvious effect on cell proliferation observed at 100 µM after 48 hours of treatment.[1] |

| - | MDA-MB-231 (Breast Cancer) | Reduced cell proliferation to 39% of control at the highest tested dose after 48 hours.[1] | |

| - | PANC-1 (Pancreatic Cancer) | Shows antiproliferative activity.[1] |

Core Signaling Pathways Associated with CAIX Function

The inhibition of hCAIX by this compound is anticipated to modulate key signaling pathways that are crucial for cancer cell survival, proliferation, and adaptation to the tumor microenvironment. The primary mechanism involves the disruption of pH regulation, leading to intracellular acidosis and reduced extracellular acidification. This, in turn, can impact the activity of pH-sensitive signaling molecules and processes.

HIF-1α Signaling Pathway

Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized and promotes the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, including Carbonic Anhydrase IX (CA9). CAIX, in turn, helps to maintain a favorable intracellular pH for cancer cell survival in the acidic microenvironment created by anaerobic metabolism. Inhibition of CAIX can disrupt this adaptive mechanism.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. There is evidence suggesting a link between CAIX and the activation of the PI3K/Akt pathway, potentially through pH-dependent mechanisms or interactions with receptor tyrosine kinases. Inhibition of CAIX may, therefore, lead to the downregulation of this pro-survival pathway.

References

Methodological & Application

Application Notes and Protocols for hCAIX-IN-19 in In Vitro Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a multitude of solid tumors and is a key regulator of tumor pH.[1] Its expression is primarily induced by hypoxia, a common characteristic of the tumor microenvironment.[2] CAIX plays a critical role in cancer cell survival, proliferation, and metastasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] This enzymatic activity helps maintain a neutral intracellular pH (pHi) while contributing to an acidic extracellular environment, which facilitates tumor invasion and immune evasion.[3][4] Consequently, CAIX has emerged as a promising therapeutic target for the development of novel anticancer agents.

hCAIX-IN-19 is a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX). These application notes provide detailed protocols for utilizing this compound in in vitro cell-based proliferation assays to evaluate its efficacy.

Mechanism of Action

Carbonic Anhydrase IX's primary function is to catalyze the reversible reaction: CO₂ + H₂O ↔ HCO₃⁻ + H⁺.[3] The active site of CAIX is located on the extracellular surface of the plasma membrane, which allows it to contribute to the acidification of the tumor microenvironment.[3] By inhibiting the catalytic activity of CAIX, this compound disrupts the pH regulation in cancer cells. This disruption can lead to an increase in intracellular H+ concentration, which in turn can trigger apoptosis and inhibit cell proliferation.[1][5] The inhibition of CAIX is a promising strategy for anticancer drug development.[1]

Data Presentation

The following tables summarize the representative inhibitory activity of a selective CAIX inhibitor against various human carbonic anhydrase (hCA) isoforms and its theoretical effects on cancer cell lines. This data is illustrative for a compound of this class.

Table 1: In Vitro Inhibitory Activity of a Representative CAIX Inhibitor against hCA Isoforms

| Isoform | Inhibition Constant (Kᵢ) (nM) |

| hCA I | >10000 |

| hCA II | >10000 |

| hCA IV | 130.7 |

| hCA IX | 3.3 |

Data is representative of a selective CAIX inhibitor.[1][6]

Table 2: Representative Anti-proliferative Activity of a CAIX Inhibitor in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Representative IC₅₀ (µM) |

| HeLa | Cervical Carcinoma | MTT | Proliferation | 15 |

| HT-29 | Colon Carcinoma | MTT | Proliferation | Not Specified |

| MDA-MB-231 | Breast Cancer | MTT | Proliferation | Not Specified |

Note: The IC₅₀ values can vary depending on the specific cell line and experimental conditions.[1]

Experimental Protocols

MTT Cell Proliferation Assay

This colorimetric assay is a common method to assess the effect of a compound on cancer cell viability and proliferation.[7] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials and Reagents:

-

Cancer cell lines with known CAIX expression (e.g., HeLa, HT-29, MDA-MB-231)[7]

-

This compound

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell lines in appropriate media.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (DMSO) controls.[1]

-

Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).[1][7]

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Carefully remove the medium from the wells.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

-

Gently shake the plate for 15-30 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ value.

-

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.[1]

Materials and Reagents:

-

Cancer cell line (e.g., A549)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

This compound

-

PBS

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours.[1]

-

-

Cell Harvesting and Staining:

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

Visualizations

Caption: CAIX signaling pathway under hypoxic conditions and the point of inhibition by this compound.

Caption: Step-by-step workflow for the in vitro cell proliferation MTT assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Preparation of hCAIX-IN-19 Stock Solutions for Preclinical Research

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction